REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:9][CH:10]=[CH2:11])/[CH:4]=[CH:5]/[C:6]([OH:8])=O)[CH3:2].C(OC(=O)C)(=O)C.C(N(CC)CC)C.O>CN(C)C(=O)C>[CH2:1]([C:3]1[CH2:9][CH:10]2[CH:5]([CH:4]=1)[C:6](=[O:8])[CH2:11]2)[CH3:2]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C(C)C(/C=C/C(=O)O)CC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
37.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 105 to 115° C. for 6.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by four extractions with n-hexane (150 mL×2 and 50 mL×2)
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium bicarbonate (50 mL) and water (50 mL) in this order
|
Type
|
CONCENTRATION
|
Details
|
The obtained organic layer was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure (93-102° C., approximately 25 mmHg)
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1CC2CC(C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.06 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:9][CH:10]=[CH2:11])/[CH:4]=[CH:5]/[C:6]([OH:8])=O)[CH3:2].C(OC(=O)C)(=O)C.C(N(CC)CC)C.O>CN(C)C(=O)C>[CH2:1]([C:3]1[CH2:9][CH:10]2[CH:5]([CH:4]=1)[C:6](=[O:8])[CH2:11]2)[CH3:2]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C(C)C(/C=C/C(=O)O)CC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
37.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 105 to 115° C. for 6.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by four extractions with n-hexane (150 mL×2 and 50 mL×2)
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium bicarbonate (50 mL) and water (50 mL) in this order
|
Type
|
CONCENTRATION
|
Details
|
The obtained organic layer was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure (93-102° C., approximately 25 mmHg)
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1CC2CC(C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.06 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |